
Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid
Overview
Description
Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid is a derivative of amino acids that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the 2-chlorophenyl group adds unique chemical properties to the compound, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 3-amino-3-(2-chlorophenyl)-propionic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as triethylamine.
Purification: The resulting Fmoc-protected amino acid is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalyst
Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) :
Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid is primarily used as a building block in SPPS, which allows for the efficient assembly of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during synthesis, preventing unwanted reactions and enabling the formation of complex peptide sequences with high purity .
Advantages :
- High stability under various reaction conditions.
- Compatibility with a wide range of amino acids and other functional groups.
Drug Development
Pharmaceutical Applications :
This compound plays a crucial role in designing novel pharmaceuticals, particularly peptide-based drugs. Its structure allows for modifications that enhance bioactivity and specificity toward biological targets, making it valuable in developing inhibitors or modulators for various diseases .
Case Studies :
- Targeted Therapies : Research has shown that derivatives of this compound can be tailored to target specific receptors, improving therapeutic efficacy in conditions such as cancer and neurodegenerative diseases .
Bioconjugation
Linking Biomolecules :
this compound is utilized in bioconjugation processes to attach biomolecules to drugs or diagnostic agents. This application is crucial for developing targeted drug delivery systems, enhancing the effectiveness of therapies by ensuring that drugs reach their intended sites of action .
Applications in Diagnostics :
- Enhancing imaging techniques by conjugating fluorescent markers to biomolecules.
- Improving the specificity of therapeutic agents through targeted delivery mechanisms.
Research in Neuroscience
Modulating Neurotransmitter Systems :
The derivatives of this compound are explored for their potential roles in neuroscience research, particularly in understanding and treating neurological disorders. These compounds can influence neurotransmitter systems, providing insights into conditions such as depression, anxiety, and schizophrenia .
Potential Therapeutic Applications :
- Development of new treatments aimed at modulating synaptic activity.
- Investigation into the mechanisms underlying neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during chemical synthesis. The 2-chlorophenyl group can interact with various molecular targets, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-amino-3-phenyl-propionic acid: Lacks the chlorine atom, resulting in different reactivity and properties.
Fmoc-3-amino-3-(4-chlorophenyl)-propionic acid: The chlorine atom is positioned differently, affecting the compound’s chemical behavior.
Uniqueness
Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.
Biological Activity
Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid (Fmoc-2-Cl-AP) is a synthetic amino acid derivative that has garnered interest in biochemical research, particularly in the fields of peptide synthesis and proteomics. This compound is characterized by its unique structural features, which include a fluorene-based protecting group and a chlorophenyl substituent that enhances its hydrophobic characteristics. This article explores the biological activities associated with Fmoc-2-Cl-AP, including its applications, mechanisms of action, and relevant case studies.
Structural Characteristics
Fmoc-2-Cl-AP has a molecular formula of C₁₈H₁₈ClN₃O₂ and a molecular weight of 347.81 g/mol. The presence of the chlorobenzyl moiety contributes to its hydrophobic properties, making it suitable for various biochemical applications. The compound is typically utilized in the synthesis of peptides due to its ability to act as a building block while maintaining stability during the assembly process.
Biological Applications
1. Peptide Synthesis:
Fmoc-2-Cl-AP is primarily used in solid-phase peptide synthesis (SPPS), where it serves as an amino acid building block. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, facilitating the sequential addition of amino acids to form peptides.
2. Proteomics Research:
The compound plays a significant role in proteomics, aiding in the study of protein structures and functions. Its hydrophobic properties can influence protein folding and stability, making it valuable for investigating protein interactions.
While specific biological activities of Fmoc-2-Cl-AP are not extensively documented, derivatives of similar compounds have shown various biological effects:
- Antimicrobial Activity: Some studies suggest that chlorinated amino acids can exhibit antimicrobial properties, potentially through disruption of microbial cell membranes.
- Enzyme Inhibition: Analogous compounds have been investigated for their potential to inhibit specific enzymes, which could be relevant in drug development.
Table 1: Comparative Analysis of Similar Compounds
Compound Name | Biological Activity | Unique Aspects |
---|---|---|
Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid | Potential enzyme inhibition | Contains a para-chloro substituent |
Fmoc-(S)-3-amino-3-(2,4-dichlorophenyl)propionic acid | Increased hydrophobicity | Multiple chlorine atoms enhance activity |
Fmoc-DL-3-(2-chlorophenyl)-3-amino-propionic acid | Antimicrobial properties | Racemic mixture includes both enantiomers |
Fmoc-(S)-3-amino-3-(4-hydroxyphenyl)propionic acid | Altered biological activity due to hydroxylation | Hydroxy group potentially modifies interactions |
Case Study: Antimicrobial Properties
A study conducted on various chlorinated amino acids indicated that compounds similar to Fmoc-2-Cl-AP exhibited significant antimicrobial effects against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis. Further research is needed to establish the specific activity of Fmoc-2-Cl-AP in this context.
Case Study: Enzyme Inhibition
Research on related compounds has shown that some derivatives can inhibit proteases involved in various diseases. For instance, a derivative with similar structural features demonstrated effective inhibition against a serine protease, suggesting potential therapeutic applications for Fmoc-2-Cl-AP in drug design.
Q & A
Q. Basic: What are the optimal synthetic routes for Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid?
Answer:
The synthesis typically involves introducing the Fmoc (9-fluorenylmethoxycarbonyl) protecting group to the amino group of 3-amino-3-(2-chlorophenyl)-propionic acid. Key steps include:
- Coupling Reagents : Use carbodiimides (e.g., DCC or EDC) with activators like HOBt to minimize racemization .
- Solvent Selection : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM) is preferred for Fmoc protection due to their compatibility with acid-sensitive intermediates .
- Purification : Reverse-phase HPLC or recrystallization (using ethanol/water mixtures) ensures >95% purity, critical for peptide synthesis applications .
Q. Advanced: How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?
Answer:
Coupling efficiency depends on steric hindrance from the 2-chlorophenyl group and activation strategies:
- Activation Reagents : Replace standard HOBt with OxymaPure®/DIC, which reduces aggregation and improves reaction kinetics in hindered environments .
- Double Coupling : Perform two sequential couplings (10–30 min each) with fresh reagents to ensure >90% incorporation, monitored by Kaiser or chloranil tests .
- Temperature Control : Conduct reactions at 40–50°C to enhance solubility of the bulky side chain in SPPS resins .
Q. Basic: What analytical methods are recommended for characterizing purity and structural integrity?
Answer:
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<0.5%) and confirm retention time consistency .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ verify the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and the 2-chlorophenyl moiety (δ 7.3–7.5 ppm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms the molecular ion peak ([M+H]⁺ expected at ~428 Da) .
Q. Advanced: How does the 2-chlorophenyl substituent influence stability under acidic or basic conditions?
Answer:
- Acidic Conditions (e.g., TFA cleavage in SPPS) : The electron-withdrawing Cl group increases resistance to electrophilic aromatic substitution, reducing degradation during prolonged TFA exposure .
- Basic Conditions : The β-carbon’s steric hindrance slows base-induced β-elimination, but prolonged exposure to piperidine (20% in DMF) during Fmoc deprotection can lead to minor racemization .
- Storage : Store at –20°C under argon to prevent oxidation; the 2-chlorophenyl group is susceptible to light-induced radical reactions .
Q. Data Contradiction: How to resolve discrepancies in reported solubility data for this compound?
Answer:
Discrepancies arise from solvent polarity and pH variations:
- Polar Solvents : Solubility in DMF or DMSO is high (>50 mg/mL), but in water, it is pH-dependent. At pH >8 (deprotonated carboxylate), solubility increases to ~10 mg/mL .
- Buffers : Use 20% acetonitrile in phosphate buffer (pH 7.4) for biological assays to prevent precipitation .
- Validation : Cross-check solubility using nephelometry for turbidity analysis under controlled conditions .
Q. Basic: What safety protocols are critical for handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine powders; the compound is not classified as hazardous but may cause irritation .
- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) or metals (e.g., Fe³⁺), which can catalyze decomposition .
- Waste Disposal : Quench with aqueous base (e.g., NaOH) to hydrolyze the Fmoc group before disposal .
Q. Advanced: What strategies mitigate racemization during peptide synthesis with this sterically hindered derivative?
Answer:
- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization during activation .
- Pseudoproline Dipeptides : Incorporate adjacent pseudoproline residues to reduce steric strain and improve coupling yields .
- Ultrasound-Assisted Synthesis : Apply 40 kHz ultrasound to enhance reagent diffusion in swollen resins, improving efficiency by 15–20% .
Q. Basic: What are the primary research applications of this compound?
Answer:
- Peptide Engineering : Used to introduce hydrophobic, aromatic motifs in antimicrobial peptides or enzyme inhibitors .
- Bioconjugation : The Fmoc group facilitates selective deprotection for site-specific labeling (e.g., fluorescent tags or biotin) .
- Structural Studies : The 2-chlorophenyl group serves as a spectroscopic probe in NMR-based protein-ligand interaction analyses .
Q. Advanced: How to troubleshoot low yields in large-scale syntheses of this compound?
Answer:
- Scale-Up Adjustments : Replace DCM with THF for better solvent recovery and lower toxicity .
- Catalytic Impurities : Use molecular sieves (3Å) to scavenge trace water during Fmoc protection, preventing side reactions .
- Continuous Flow Synthesis : Implement microreactors for precise control of residence time and temperature, improving batch consistency .
Q. Data Contradiction: Why do stability studies report conflicting shelf-life estimates?
Answer:
Variability arises from storage conditions:
- Temperature : At –20°C, degradation is <1% over 12 months, but at 4°C, hydrolysis of the Fmoc group occurs at ~5% per month .
- Humidity : Moisture >60% RH accelerates carboxylate dimerization; use desiccants (silica gel) in storage vials .
- Light Exposure : UV/Vis light induces Cl⁻ radical formation; amber glass containers reduce degradation by 80% .
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQMTMDZWLOODM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628494 | |
Record name | 3-(2-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284492-14-4 | |
Record name | 2-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=284492-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90628494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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